4-Bromomethyl-5-methyl-2-p-tolyl-thiazole
Overview
Description
4-Bromomethyl-5-methyl-2-p-tolyl-thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromomethyl group, a methyl group, and a p-tolyl group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole typically involves the bromination of a precursor thiazole compound. One common method is the bromination of 5-methyl-2-p-tolyl-thiazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a radical mechanism, leading to the selective bromination at the methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromomethyl-5-methyl-2-p-tolyl-thiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the bromomethyl group, converting it to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: Products include the corresponding methyl derivatives.
Scientific Research Applications
4-Bromomethyl-5-methyl-2-p-tolyl-thiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-Bromomethyl-5-methyl-2-p-tolyl-thiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The thiazole ring can also participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-p-tolyl-thiazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-Chloromethyl-5-methyl-2-p-tolyl-thiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and biological activity.
2-(4-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid: A thiazole derivative with different substituents, used in various biological applications.
Uniqueness
4-Bromomethyl-5-methyl-2-p-tolyl-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromomethyl group enhances its utility in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-(bromomethyl)-5-methyl-2-(4-methylphenyl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNS/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTBHWBLSWKHJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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